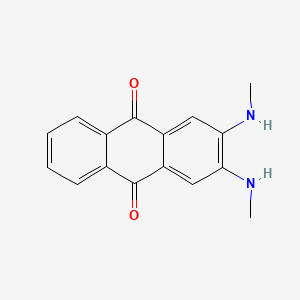
2,3-Bis(methylamino)anthracene-9,10-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Bis(methylamino)anthracene-9,10-dione is an organic compound belonging to the anthraquinone family. Anthraquinones are known for their vibrant colors and are widely used in dyes, pigments, and pharmaceuticals. This particular compound is characterized by the presence of two methylamino groups attached to the anthracene-9,10-dione core, which imparts unique chemical and physical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis(methylamino)anthracene-9,10-dione typically involves the following steps:
Starting Material: The synthesis begins with anthracene-9,10-dione.
Amination: The anthracene-9,10-dione undergoes a nucleophilic substitution reaction with methylamine. This reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) under an inert atmosphere.
Purification: The product is then purified using recrystallization or chromatography techniques to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of anthracene-9,10-dione are reacted with methylamine in industrial reactors.
Catalysis: Catalysts such as Pd/C or other transition metal catalysts are used to enhance the reaction rate and yield.
Purification: Industrial purification methods include distillation, crystallization, and large-scale chromatography.
化学反应分析
Types of Reactions
2,3-Bis(methylamino)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the anthraquinone core to anthracene derivatives.
Substitution: The methylamino groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Anthracene derivatives.
Substitution: Various substituted anthraquinone derivatives.
科学研究应用
2,3-Bis(methylamino)anthracene-9,10-dione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Investigated for its potential use in drug development, particularly in cancer therapy.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 2,3-Bis(methylamino)anthracene-9,10-dione involves its interaction with cellular proteins and DNA. The compound can intercalate into DNA, disrupting its structure and function. This intercalation can inhibit the activity of enzymes such as topoisomerases, which are essential for DNA replication and transcription. Additionally, the compound can generate reactive oxygen species (ROS) that induce oxidative stress and damage cellular components.
相似化合物的比较
Similar Compounds
Anthraquinone: The parent compound of 2,3-Bis(methylamino)anthracene-9,10-dione, known for its use in dyes and pigments.
1,4-Diaminoanthraquinone: Another derivative with amino groups, used in dye synthesis.
2,6-Diaminoanthraquinone: Similar in structure but with amino groups at different positions.
Uniqueness
This compound is unique due to the specific positioning of the methylamino groups, which imparts distinct chemical reactivity and biological activity. Its ability to intercalate into DNA and generate ROS makes it a promising candidate for anticancer research.
属性
CAS 编号 |
62468-65-9 |
|---|---|
分子式 |
C16H14N2O2 |
分子量 |
266.29 g/mol |
IUPAC 名称 |
2,3-bis(methylamino)anthracene-9,10-dione |
InChI |
InChI=1S/C16H14N2O2/c1-17-13-7-11-12(8-14(13)18-2)16(20)10-6-4-3-5-9(10)15(11)19/h3-8,17-18H,1-2H3 |
InChI 键 |
PBKGKAMGWLMJLN-UHFFFAOYSA-N |
规范 SMILES |
CNC1=C(C=C2C(=C1)C(=O)C3=CC=CC=C3C2=O)NC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


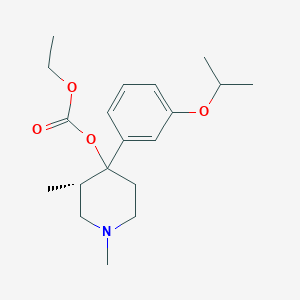

![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indolo[3,2,1-jk]carbazole](/img/structure/B13146930.png)
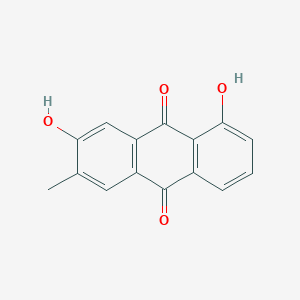

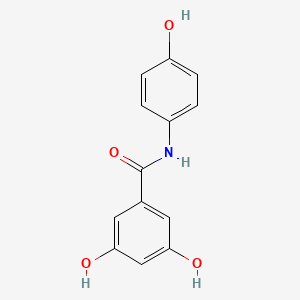
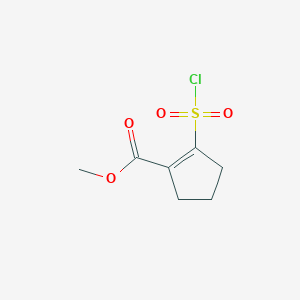
![[1,1'-Biphenyl]-3,3'-diyldiboronic acid](/img/structure/B13146974.png)
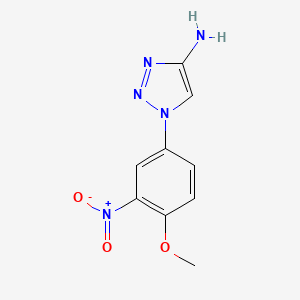
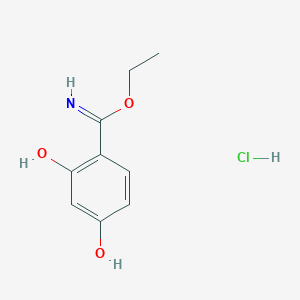
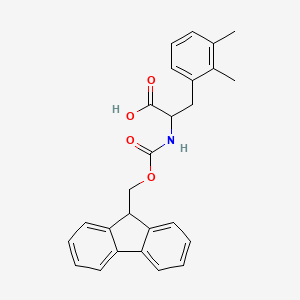
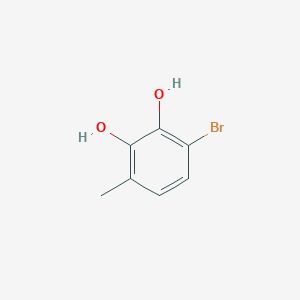
![Disodium 1-amino-4-[[4-[(2-bromo-1-oxoallyl)amino]-2-sulphonatophenyl]amino]-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate](/img/structure/B13147001.png)

